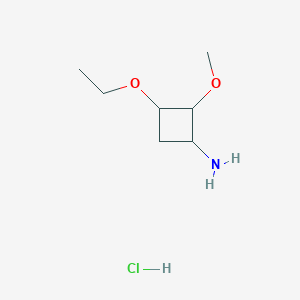

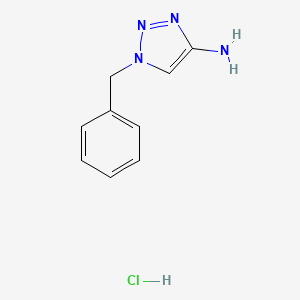

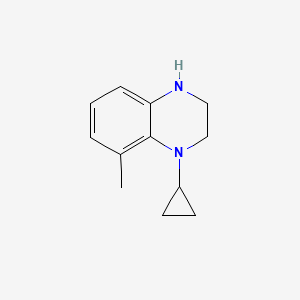

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

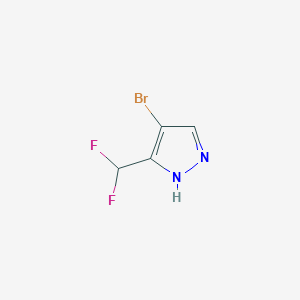

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the molecular weight of 210.67 . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis and characterisation of the homoleptic complexes [M (ttzm)2] (PF6)2 (ttzm = tris (1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane; M = Fe (Fe), Ru (Ru), Os (Os)) have been reported . Initial attempts to prepare Ru by reaction of [Ru (p-cymene)Cl2]2 and ttzm also led to the isolation of the heteroleptic complex [Ru (p-cymene) (ttzm)] (PF6)2 .Molecular Structure Analysis

The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH3CN)] (BF4)21 and [ (tbta)Co (μ-OH)2Co (tbta)] (BF4)42 (tbta = tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine and CA = chloranilic acid) were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .Chemical Reactions Analysis

This compound is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 120-123°C . It is soluble in DMSO and DMF .Aplicaciones Científicas De Investigación

Synthesis of Derivatives : "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride" is utilized in the synthesis of various derivatives. For instance, Prasad et al. (2021) demonstrated its use in creating a library of 14 N-substituted pyrrolidine derivatives, which have potential applications in medicinal chemistry (Prasad et al., 2021).

Corrosion Inhibition : Triazole derivatives, including those related to "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride", have been studied for their role as corrosion inhibitors. Chaitra et al. (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel, demonstrating their efficiency in protecting metals (Chaitra et al., 2015).

Chemical Transformations : Albert (1970) explored the transformation of 4-amino-3-benzyl-1,2,3-triazole into 4-benzylamino isomers, highlighting the chemical versatility and reactivity of triazole compounds (Albert, 1970).

Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis techniques. Tan et al. (2017) reported the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave irradiation, showcasing an efficient method for preparing triazole derivatives (Tan et al., 2017).

Spin Crossover and Coordination Ambivalence : Schweinfurth et al. (2011) demonstrated the use of "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride" in synthesizing cobalt complexes exhibiting spin crossover and coordination ambivalence, which is significant in materials science (Schweinfurth et al., 2011).

Antimicrobial Activities : Triazole derivatives, including those similar to "1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride", have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized triazole derivatives and found some of them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyltriazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCXRTLSNDOUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)

![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)